Antiviral Efficacy Against ALLINI-Resistant HIV-1 A128T Mutant Virus
When tested against an ALLINI-resistant HIV-1 integrase A128T mutant virus, the compound series based on the 8-bromo-substituted quinoline scaffold retained full antiviral effectiveness. In contrast, the analogous 6-bromo-substituted scaffold exhibited a significant loss of potency under the same experimental conditions [1]. This indicates a critical role for the C8 bromine in maintaining efficacy against this clinically relevant resistance mutation.
| Evidence Dimension | Retention of Antiviral Potency vs. A128T Mutant Virus |
|---|---|
| Target Compound Data | Full effectiveness retained |
| Comparator Or Baseline | 6-bromo analog: Significant loss of potency |
| Quantified Difference | Qualitative difference (Full vs. Significant Loss) |
| Conditions | In vitro antiviral assay using HIV-1 with IN A128T mutant virus; specific EC50 values not provided in the source abstract. |
Why This Matters
This evidence demonstrates that the 8-bromo isomer is essential for maintaining antiviral activity against a known drug-resistant viral mutant, making it a non-negotiable requirement for any drug discovery program targeting this specific resistance profile.
- [1] Dinh, L. P.; Sun, J.; Glenn, C. D.; Patel, K.; Pigza, J. A.; Donahue, M. G.; Yet, L.; Kessl, J. J. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14 (7), 1466. View Source
